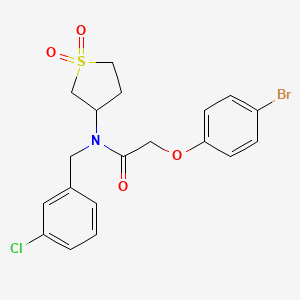
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-溴苯氧基)-N-(3-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺是一种合成有机化合物,属于乙酰胺类。该化合物以其结构中的溴苯氧基、氯苄基和二氧化四氢噻吩基连接到乙酰胺骨架上的特征而著称。
准备方法
合成路线和反应条件
2-(4-溴苯氧基)-N-(3-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺的合成通常涉及多个步骤:
溴苯氧基中间体的形成: 第一步涉及4-溴苯酚与适当的酰化剂反应,形成溴苯氧基中间体。
氯苄基的引入: 然后,在碱存在下,将溴苯氧基中间体与3-氯苄基氯反应,引入氯苄基。
二氧化四氢噻吩基的形成: 最后一步涉及在氧化条件下,将中间体与噻吩衍生物反应,形成二氧化四氢噻吩基。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以实现更高的收率和纯度。这可能包括使用先进的催化剂、优化反应条件和纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻吩环上,导致形成亚砜或砜。
还原: 还原反应可以针对乙酰胺部分的羰基,可能将其转化为胺。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 在适当的条件下,可以使用卤素、硝化剂和磺化剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成亚砜或砜,而取代反应可以将各种官能团引入芳环。
科学研究应用
化学
在化学领域,2-(4-溴苯氧基)-N-(3-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺可以用作合成更复杂分子的构建块。
生物学和医学
在生物学和医学领域,可能会研究该化合物潜在的药理学特性。研究人员可能会研究其针对特定生物靶标(如酶或受体)的活性,以确定其作为治疗剂的潜力。
工业
在工业中,该化合物可用于开发具有特定性能的新材料。例如,其独特的结构可以用来制造具有增强性能特性的聚合物或涂料。
作用机制
2-(4-溴苯氧基)-N-(3-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺的作用机制将取决于其具体的应用。在生物学环境中,该化合物可能会与分子靶标(如酶、受体或离子通道)相互作用。这些相互作用可能会调节这些靶标的活性,导致各种生物效应。涉及的确切途径需要详细的研究才能阐明。
相似化合物的比较
类似化合物
2-(4-氯苯氧基)-N-(3-溴苄基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺: 该化合物具有相似的结构,但溴和氯原子的位置互换。
2-(4-氟苯氧基)-N-(3-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺: 该化合物在苯氧基上有一个氟原子而不是溴原子。
独特性
2-(4-溴苯氧基)-N-(3-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺的独特性在于其官能团的特定组合。溴和氯原子的存在以及二氧化四氢噻吩基可能赋予其独特的化学和生物学特性,使其区别于类似化合物。
属性
分子式 |
C19H19BrClNO4S |
|---|---|
分子量 |
472.8 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H19BrClNO4S/c20-15-4-6-18(7-5-15)26-12-19(23)22(17-8-9-27(24,25)13-17)11-14-2-1-3-16(21)10-14/h1-7,10,17H,8-9,11-13H2 |
InChI 键 |
CPEALFVBHFHSGY-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)COC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
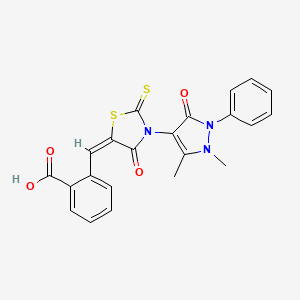
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
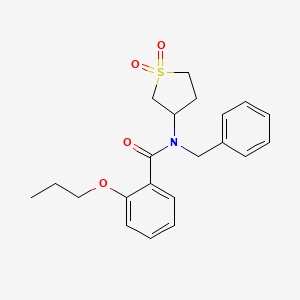
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)
![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
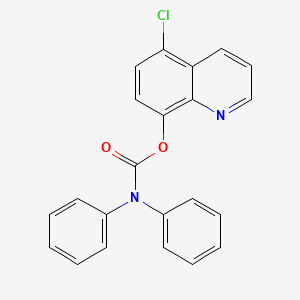
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
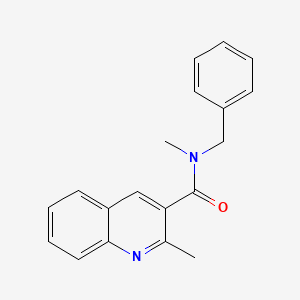
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136304.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
